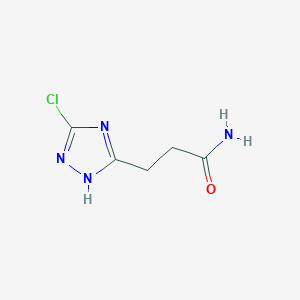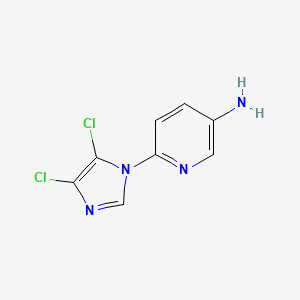![molecular formula C24H19F2NO3S B3034014 6,7-difluoro-1-(3-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 1326823-02-2](/img/structure/B3034014.png)
6,7-difluoro-1-(3-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one
Beschreibung
The compound 6,7-difluoro-1-(3-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one is a quinolinone derivative, which is a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of quinolinones is represented, and they are often synthesized for their potential biological activities.
Synthesis Analysis
The synthesis of quinolinone derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of thieno[3,2-f]quinolin-7(6H)-one derivatives is described through a process involving reductive cleavage of disulfides, diazotisation, and subsequent reactions with aryloxybut-2-ynylthio compounds followed by treatment with m-CPBA and reflux in CCl4 to yield monothio-hemiacetals and then 1-aryloxyacetyl derivatives . This demonstrates the intricate steps often required in the synthesis of such compounds, which may be similar to those needed for the synthesis of 6,7-difluoro-1-(3-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one.
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is typically characterized using techniques such as X-ray diffraction and NMR assignments. For example, the paper on 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one provides insights into the structure through X-ray diffraction, which could be applicable to understanding the structure of the compound . The molecular structure is crucial for understanding the reactivity and potential interactions of the compound with biological targets.
Chemical Reactions Analysis
Quinolinone derivatives can undergo various chemical reactions, including cyclization, demethoxylation, and others that modify the core structure and functional groups. The theoretical study on the demethoxylation process in oxoisoaporphines, which are structurally related to quinolinones, provides insights into the types of reactions that such compounds can undergo . These reactions are important for tailoring the properties of the compounds for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinone derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Theoretical calculations, such as DFT studies, can predict reactivity descriptors like Fukui functions, local softness, and electrophilicity, which help in understanding the behavior of these compounds under different conditions . These properties are essential for the practical use of the compound, including its formulation and stability.
Eigenschaften
IUPAC Name |
6,7-difluoro-1-[(3-methylphenyl)methyl]-3-(3-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO3S/c1-15-5-3-7-17(9-15)13-27-14-23(31(29,30)18-8-4-6-16(2)10-18)24(28)19-11-20(25)21(26)12-22(19)27/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBISYXWADOBUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)F)F)S(=O)(=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-difluoro-1-(3-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



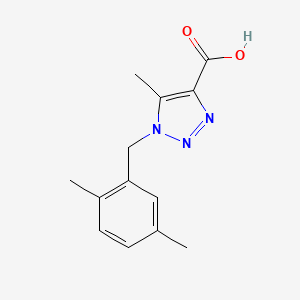

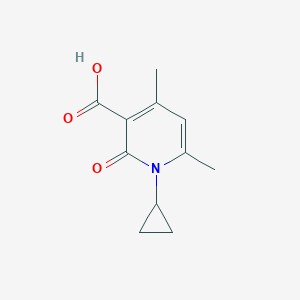

![1-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B3033941.png)
![3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3033943.png)
![(E)-4-[2-Methoxyphenyl]-3-butenoic acid](/img/structure/B3033944.png)
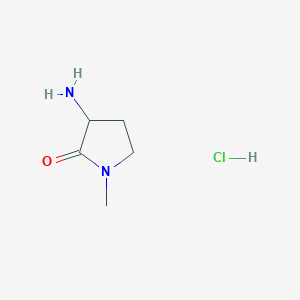

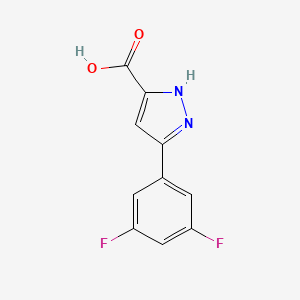
![2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile](/img/structure/B3033948.png)

